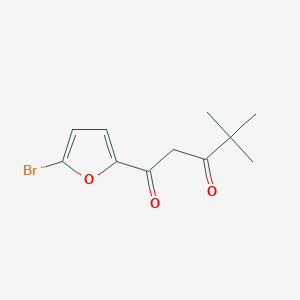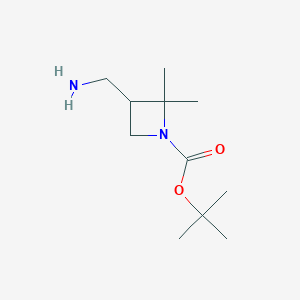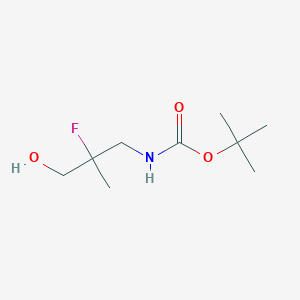
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of the benzyloxycarbonyl-protected amino acid.
Coupling Reaction: The final step involves coupling the iodinated phenyl compound with the benzyloxycarbonyl-protected amino acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions may target the iodine substituent or the benzyloxycarbonyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mecanismo De Acción
The mechanism of action for 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Lacks the iodine substituent.
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid: Iodine substituent at a different position on the phenyl ring.
Uniqueness
The presence of the iodine atom in 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can significantly alter its chemical reactivity and biological activity compared to similar compounds without the iodine substituent.
Propiedades
Fórmula molecular |
C16H14INO4 |
|---|---|
Peso molecular |
411.19 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-8-4-7-12(9-13)14(15(19)20)18-16(21)22-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Clave InChI |
SRVLDEXMXJAYOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



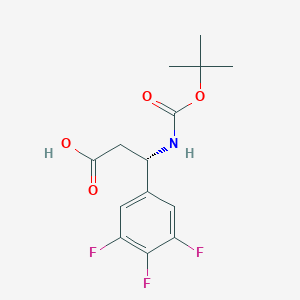
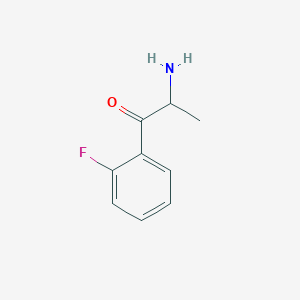
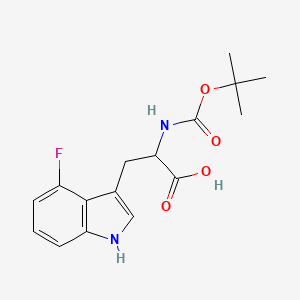
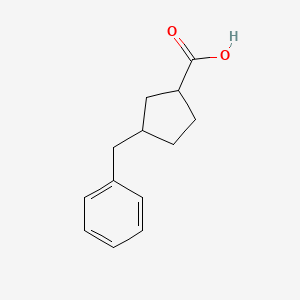
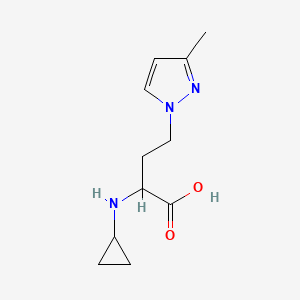
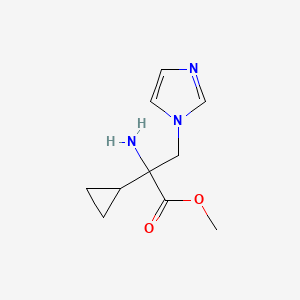
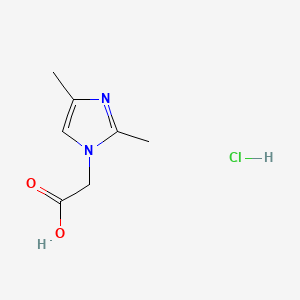
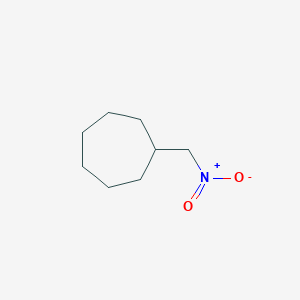
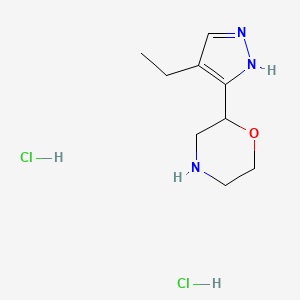
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
